molecular formula C14H22N2O2 B7864834 (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7864834
M. Wt: 250.34 g/mol
InChI Key: IIVWSYILHPZTKO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide is a chiral compound with potential applications in various fields of scientific research. This compound features an amino group, a methoxybenzyl group, and a dimethylbutyramide moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps.

    Formation of the Amide Bond: The protected amino group is then reacted with 4-methoxybenzyl chloride in the presence of a base like triethylamine to form the amide bond.

    Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide: The enantiomer of the compound with similar properties but different biological activities.

    N-(4-Methoxybenzyl)-3,N-dimethyl-butyramide: Lacks the amino group, leading to different reactivity and applications.

    4-Methoxybenzyl chloride: A precursor used in the synthesis of the compound.

Uniqueness

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide is unique due to its chiral nature and the presence of multiple functional groups, making it a versatile molecule for various applications in synthetic and medicinal chemistry.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)13(15)14(17)16(3)9-11-5-7-12(18-4)8-6-11/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVWSYILHPZTKO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.